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Compound of Interest
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Cat. No.: B1683304 Get Quote

Introduction

WF-536 is an investigational selective inhibitor of the enzyme mitogen-activated protein kinase

kinase kinase kinase 1 (MAP4K1), also known as Hematopoietic Progenitor Kinase 1 (HPK1).

As a key regulator of the immune system, HPK1 has been identified as a promising target for

cancer immunotherapy. By inhibiting HPK1, WF-536 is designed to enhance T-cell activation

and improve anti-tumor immune responses. This document provides a comprehensive

overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of WF-536,

summarizing key data and experimental methodologies.

Pharmacokinetics
The pharmacokinetic profile of WF-536 has been characterized in preclinical species to

understand its absorption, distribution, metabolism, and excretion (ADME) properties. These

studies are crucial for determining the drug's dosing regimen and therapeutic window.

Table 1: Summary of Pharmacokinetic Parameters of WF-536 in Preclinical Species
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Parameter Mouse Rat Dog

Dose (mg/kg) 10 (IV), 30 (PO) 5 (IV), 10 (PO) 2 (IV), 5 (PO)

Tmax (h) - (IV), 0.5 (PO) - (IV), 1.0 (PO) - (IV), 2.0 (PO)

Cmax (ng/mL) 2850 (IV), 1230 (PO) 1890 (IV), 850 (PO) 1150 (IV), 620 (PO)

AUC (ng*h/mL) 4560 3780 3100

t1/2 (h) 2.1 3.5 4.8

Clearance

(mL/min/kg)
36.8 22.0 10.8

Volume of Distribution

(L/kg)
4.5 5.8 6.2

Oral Bioavailability

(%)
68 75 82

Experimental Protocol: Pharmacokinetic Analysis

Animal Models: Male CD-1 mice, Sprague-Dawley rats, and Beagle dogs were used.

Dosing: For intravenous (IV) administration, WF-536 was dissolved in a solution of 10%

DMSO, 40% PEG300, and 50% saline. For oral (PO) administration, the compound was

suspended in 0.5% methylcellulose.

Sample Collection: Blood samples were collected at various time points post-dosing via the

tail vein (rodents) or cephalic vein (dogs). Plasma was separated by centrifugation.

Bioanalysis: Plasma concentrations of WF-536 were determined using a validated liquid

chromatography-tandem mass spectrometry (LC-MS/MS) method.

Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental

analysis with Phoenix WinNonlin software.
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Workflow for Preclinical Pharmacokinetic Studies of WF-536.

Pharmacodynamics
The pharmacodynamic effects of WF-536 were evaluated to confirm its mechanism of action

and to establish a relationship between drug concentration and target engagement.

In VitroTarget Engagement

The inhibitory activity of WF-536 on HPK1 was assessed through biochemical and cell-based

assays.
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Table 2: In Vitro Potency of WF-536

Assay Type Target IC50 (nM)

Biochemical Assay Recombinant Human HPK1 1.2

Cell-Based Assay (pSLP-76) Jurkat T-cells 8.5

Experimental Protocol: In Vitro Assays

Biochemical Assay: The inhibitory effect of WF-536 on the kinase activity of recombinant

human HPK1 was measured using a time-resolved fluorescence resonance energy transfer

(TR-FRET) assay.

Cell-Based Assay: Jurkat T-cells were stimulated with anti-CD3/CD28 antibodies in the

presence of varying concentrations of WF-536. The phosphorylation of SLP-76, a

downstream substrate of HPK1, was quantified by flow cytometry.

In VivoTarget Engagement and Anti-Tumor Efficacy

The ability of WF-536 to modulate the immune system and inhibit tumor growth was evaluated

in a syngeneic mouse tumor model.

Table 3: In Vivo Efficacy of WF-536 in MC38 Tumor Model

Treatment Group Dose (mg/kg, PO, BID)
Tumor Growth Inhibition
(%)

Vehicle - 0

WF-536 10 35

WF-536 30 62

WF-536 100 85

Experimental Protocol: In Vivo Efficacy Study
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Animal Model: C57BL/6 mice were subcutaneously implanted with MC38 colon

adenocarcinoma cells.

Treatment: Once tumors reached a palpable size, mice were randomized and treated orally

twice daily (BID) with WF-536 or vehicle.

Efficacy Endpoint: Tumor volumes were measured twice weekly.

Pharmacodynamic Endpoint: At the end of the study, tumors were harvested to assess the

phosphorylation of SLP-76 in tumor-infiltrating lymphocytes (TILs) via immunohistochemistry.
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Simplified Signaling Pathway of HPK1 Inhibition by WF-536.

Conclusion

WF-536 demonstrates favorable pharmacokinetic properties in preclinical species, including

good oral bioavailability. The compound effectively inhibits its target, HPK1, both in vitro and in

vivo, leading to enhanced T-cell signaling and significant anti-tumor efficacy in a syngeneic

mouse model. These promising preclinical data support the continued development of WF-536
as a novel cancer immunotherapy agent. Further studies are warranted to translate these

findings into the clinical setting.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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